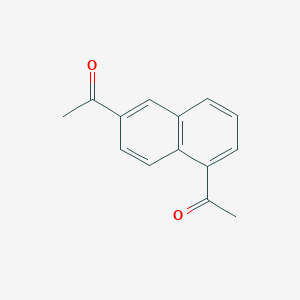

1,6-Diacetylnaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

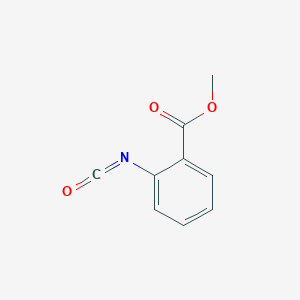

1,6-Diacetylnaphthalene, also known as DAN, is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a yellowish crystalline solid with a chemical formula of C16H12O2. DAN is widely used in scientific research, particularly in the field of organic chemistry, due to its unique properties and applications.

Mécanisme D'action

The mechanism of action of 1,6-Diacetylnaphthalene involves its ability to act as an electrophile and undergo electrophilic aromatic substitution reactions. The acetyl group on 1,6-Diacetylnaphthalene is highly reactive and can react with electron-rich aromatic compounds, such as benzene and naphthalene. This reaction leads to the formation of a new carbon-carbon bond and the substitution of a hydrogen atom with an acetyl group. The fluorescence properties of 1,6-Diacetylnaphthalene are due to its ability to undergo excited-state intramolecular proton transfer (ESIPT), where the excited state protonates the carbonyl group, leading to a shift in the absorption and emission spectra.

Biochemical and Physiological Effects:

1,6-Diacetylnaphthalene has no known biochemical or physiological effects on humans or animals. It is considered to be a non-toxic compound and is not classified as a carcinogen or mutagen. However, it is important to handle 1,6-Diacetylnaphthalene with care, as it is a flammable and potentially hazardous compound.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1,6-Diacetylnaphthalene in lab experiments include its high reactivity, unique fluorescence properties, and ease of synthesis. 1,6-Diacetylnaphthalene is a versatile reagent that can be used in a variety of reactions and can be easily modified to suit specific experimental needs. Its fluorescence properties make it an ideal tool for studying the structure and function of biomolecules. However, the limitations of using 1,6-Diacetylnaphthalene in lab experiments include its potential for side reactions and product degradation, as well as its limited solubility in certain solvents.

Orientations Futures

There are numerous future directions for research involving 1,6-Diacetylnaphthalene. One area of interest is the development of new synthetic methods for 1,6-Diacetylnaphthalene and its derivatives, which could lead to the discovery of new compounds with unique properties and applications. Another area of research is the application of 1,6-Diacetylnaphthalene in the development of new fluorescent probes for detecting and analyzing biomolecules. Furthermore, the photophysical and photochemical properties of PAHs, including 1,6-Diacetylnaphthalene, are of great interest in astrophysics and environmental chemistry, and further research in this area could lead to a better understanding of the role of PAHs in the universe and the environment.

Conclusion:

In conclusion, 1,6-Diacetylnaphthalene is a versatile and unique compound that has numerous applications in scientific research. Its high reactivity, unique fluorescence properties, and ease of synthesis make it an ideal tool for studying a variety of organic compounds and biomolecules. The future directions for research involving 1,6-Diacetylnaphthalene are numerous and exciting, and further research in this area could lead to the discovery of new compounds and a better understanding of the properties and applications of PAHs.

Méthodes De Synthèse

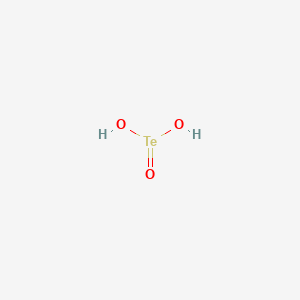

The synthesis of 1,6-Diacetylnaphthalene involves the reaction of naphthalene with acetic anhydride in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acetyl group replaces one hydrogen atom on the naphthalene ring. The reaction is exothermic and requires careful temperature control to prevent side reactions and product degradation. The yield of the reaction can be improved by using excess acetic anhydride and by carrying out the reaction under reflux.

Applications De Recherche Scientifique

1,6-Diacetylnaphthalene has numerous applications in scientific research, particularly in the field of organic chemistry. It is used as a reagent in various reactions, such as Friedel-Crafts acylation, where it acts as an acetylating agent. 1,6-Diacetylnaphthalene is also used as a fluorescent probe for detecting and analyzing organic compounds, such as amino acids and nucleotides. Its unique fluorescence properties make it an ideal tool for studying the structure and function of biomolecules. Furthermore, 1,6-Diacetylnaphthalene is used as a model compound for studying the photophysical and photochemical properties of PAHs, which are of great interest in astrophysics and environmental chemistry.

Propriétés

Numéro CAS |

10060-34-1 |

|---|---|

Nom du produit |

1,6-Diacetylnaphthalene |

Formule moléculaire |

C14H12O2 |

Poids moléculaire |

212.24 g/mol |

Nom IUPAC |

1-(5-acetylnaphthalen-2-yl)ethanone |

InChI |

InChI=1S/C14H12O2/c1-9(15)11-6-7-14-12(8-11)4-3-5-13(14)10(2)16/h3-8H,1-2H3 |

Clé InChI |

NLOYEOXEYCJXAW-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC2=C(C=C1)C(=CC=C2)C(=O)C |

SMILES canonique |

CC(=O)C1=CC2=C(C=C1)C(=CC=C2)C(=O)C |

Synonymes |

1,6-Diacetylnaphthalene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)